Beta-Amyloid (12-22)
Description
Properties
Molecular Weight |
1354.6 |
|---|---|
sequence |
VHHQKLVFFAE |
Origin of Product |
United States |
Molecular and Structural Characteristics of Beta Amyloid 12 22 Pertinent to Aggregation
Conformational Dynamics and Secondary Structure Propensities of Monomeric Beta-Amyloid (12-22)
The monomeric form of Beta-Amyloid (12-22) is intrinsically disordered, existing in a dynamic equilibrium of various conformations. pnas.org This inherent flexibility is a key prerequisite for its subsequent aggregation into more structured and pathogenic forms.
Transition from Disordered States to Ordered Beta-Sheet Structures
In aqueous solution, monomeric Aβ peptides, including the (12-22) fragment, predominantly exist in a random coil or disordered state. pnas.org However, these peptides possess a propensity to transition into more ordered structures, particularly β-sheets, which are the hallmark of amyloid fibrils. pnas.orgnih.gov This conformational change is a critical early step in the aggregation cascade. Molecular dynamics simulations have revealed that Aβ peptides can undergo a transition from α-helical or random coil structures to β-sheet conformations. pnas.org This process is not instantaneous but rather involves a series of intermediate states. The presence of helical intermediates has been suggested, which may then convert to β-sheet structures. acs.orgpnas.org The driving force for this transition is a complex interplay of hydrophobic and electrostatic interactions. acs.org
Role of Specific Amino Acid Residues (e.g., Lys16, Glu22, Phenylalanines) in Conformational Changes
Specific amino acid residues within the Beta-Amyloid (12-22) sequence play pivotal roles in dictating its conformational dynamics and aggregation propensity.
Glutamic Acid 22 (Glu22): This negatively charged residue is a critical determinant of Aβ aggregation. nih.gov Its interaction with Lys16 through electrostatic attraction is a primary force driving the aggregation of the Aβ(16-22) fragment. mdpi.comnih.gov Mutations at this position, such as the "Arctic" (E22G) and "Osaka" (E22Δ) mutations, are associated with early-onset Alzheimer's disease and can alter the fibril structure of the full-length Aβ peptide. bmbreports.org The presence of a polar group at residue 22 that can form interactions is associated with a high propensity for aggregation and β-sheet formation. nih.gov
Phenylalanines (Phe19 and Phe20): The two adjacent phenylalanine residues in the central hydrophobic core (residues 19 and 20) are fundamental to the aggregation process. plos.orgnih.gov These aromatic residues contribute significantly through π-π stacking interactions, which provide structural stability to the amyloid fibrils. plos.org The substitution of these phenylalanines with non-aromatic residues like leucine (B10760876) has been shown to alter the rate of aggregation, with the substitution of Phe19 slowing it down and the substitution of Phe20 speeding it up. nih.govacs.org This underscores the critical role of aromatic side-chain interactions in nucleating the aggregation process. nih.gov
Interactive Table: Key Amino Acid Residues in Beta-Amyloid (12-22) Aggregation
| Residue | Position | Charge (at neutral pH) | Key Role in Aggregation |
| Lysine | 16 | Positive | Electrostatic interactions, salt bridge formation, critical for toxicity. acs.orgnih.govmdpi.com |
| Phenylalanine | 19 | Neutral | π-π stacking, structural stability of fibrils, favors nucleation. plos.orgnih.gov |
| Phenylalanine | 20 | Neutral | π-π stacking, structural stability of fibrils. plos.orgnih.gov |
| Glutamic Acid | 22 | Negative | Electrostatic interactions with Lys16, determinant of aggregation propensity. mdpi.comnih.gov |
Mechanisms of Oligomerization and Fibril Formation of Beta-Amyloid (12-22)
The aggregation of Beta-Amyloid (12-22) into mature fibrils is a complex, multi-step process that begins with the formation of small, soluble oligomers and culminates in the deposition of insoluble amyloid plaques.
Nucleation-Dependent Polymerization Kinetics
The formation of amyloid fibrils from monomeric Aβ peptides follows a nucleation-dependent polymerization model. aging-us.comnih.gov This process is characterized by a lag phase, during which thermodynamically unfavorable "nuclei" or "seeds" are formed from monomeric peptides. aging-us.comnih.gov This initial nucleation step is the rate-limiting step in fibril formation. acs.org Once these nuclei are formed, they act as templates for the rapid addition of more monomers, leading to an exponential growth phase. aging-us.com The process is concentration-dependent; at higher concentrations, the lag phase is shorter. worldscientific.com The critical nucleus for Aβ(16-22) has been estimated to be composed of 6-7 peptide molecules. acs.org
Elongation and Maturation Phases of Aggregation
Following the nucleation phase, the elongation phase involves the rapid addition of monomers to the ends of the growing fibrils. plos.orgnih.gov This leads to the formation of protofibrils, which are intermediate structures on the pathway to mature fibrils. tandfonline.com These protofibrils can then associate laterally to form larger, more stable amyloid fibrils. acs.org The entire process of fibrillogenesis involves a series of structural conversions, from random coil monomers to β-sheet-rich oligomers and finally to the cross-β structure of the mature fibrils. ebi.ac.uk
Formation of Antiparallel Beta-Sheets in Beta-Amyloid (12-22) Aggregates
Solid-state NMR studies have revealed that fibrils formed from the Aβ(16-22) fragment adopt an antiparallel β-sheet organization. pnas.org This is in contrast to the in-register parallel β-sheets typically found in fibrils of the full-length Aβ peptide. pnas.org In the antiparallel arrangement, the peptide chains run in opposite directions, allowing for favorable electrostatic interactions between the oppositely charged N- and C-termini, specifically between Lys16 and Glu22. mdpi.compnas.org This antiparallel structure is considered the most stable form for Aβ(16-22) aggregates. pnas.org While full-length Aβ fibrils are predominantly parallel, the Aβ(16-22) fragment demonstrates that antiparallel β-sheets can be a stable structural motif within amyloid aggregates, and such structures have been observed as intermediates in the aggregation of the full-length peptide. nih.gov
Influence of Environmental Factors on Beta-Amyloid (12-22) Assembly
The self-assembly of Beta-Amyloid (12-22) is exquisitely sensitive to its chemical environment. Factors such as pH, ionic strength, and peptide concentration can profoundly influence the rate and pathway of aggregation, as well as the morphology of the resulting aggregates.
pH and Ionic Strength Effects on Aggregation Propensity
The net charge of the Aβ peptide, which is dictated by the solution's pH, is a critical factor in its self-association. The Aβ peptide has an isoelectric point (pI) of approximately 5.3. nih.gov As the pH approaches this value, the peptide's net charge decreases, reducing electrostatic repulsion between monomers and thus promoting aggregation. nih.gov
Studies specifically on the Aβ(16-22) fragment demonstrate a distinct pH-dependent conformational transition. At a neutral pH of 7, the peptide tends to adopt a less folded, bent structure. However, under acidic conditions (pH 3), it refolds into an extended β-strand conformation, which is more conducive to fibril assembly. acs.org This transition is driven by the protonation of the glutamic acid residue (Glu22) at acidic pH. acs.org Furthermore, the protonation state of the two histidine residues at positions 13 and 14, both within the 12-22 fragment, is crucial. The pKa of these histidines is around 6.7; as the pH drops below this, they become positively charged, which can inhibit fibril formation through electrostatic repulsion, demonstrating the complex role of pH in modulating aggregation. nih.govaip.org
The interplay between pH and ionic strength can lead to different aggregate morphologies. For example, for Aβ(1-40), fibril formation was observed at acidic pH and low ionic strength, while increasing the ionic strength at the same acidic pH led to dense fibrillar aggregates. plos.org
| Condition | Primary Effect | Molecular Mechanism | Observed Outcome for Aβ Peptides |
|---|---|---|---|
| Acidic pH (approaching pI) | Promotes aggregation | Reduces net negative charge, decreasing electrostatic repulsion. Promotes extended β-strand conformation in the 16-22 region. nih.govacs.org | Increased rate of fibril formation. nih.govresearchgate.net |
| Neutral to Alkaline pH | Inhibits aggregation | Increases net negative charge, enhancing electrostatic repulsion. nih.gov | Slower aggregation kinetics. nih.gov |
| Low Ionic Strength | Can slow aggregation | Electrostatic repulsion between monomers is more prominent. acs.org | Formation of distinct fibrils. plos.org |
| High Ionic Strength | Promotes aggregation | Shields electrostatic charges, reducing repulsion and enhancing hydrophobic interactions. acs.orgplos.org | Formation of denser, more compact aggregates. plos.org |
Concentration-Dependent Assembly Dynamics
The aggregation of amyloid peptides is a nucleation-dependent process, making it highly sensitive to the initial monomer concentration. nih.govnih.gov Under physiological conditions, Aβ monomers exist in a metastable state, but once a critical concentration is surpassed, self-assembly is initiated. nih.gov
Kinetic studies of Aβ42 fibrillization show a clear dependence on peptide concentration. The rate of fibril formation increases with higher initial peptide concentrations, up to a certain point. For example, in one study, the rate constant for Aβ42 fibril formation increased as the concentration rose to 3 µM, after which the rate remained constant at higher concentrations. aip.org This suggests that at lower concentrations, the initial nucleation events are the rate-limiting step, while at higher concentrations, the process may become limited by other factors, such as fibril elongation or secondary nucleation. aip.org
The concentration of the peptide can also influence the type of aggregate that forms, a phenomenon known as polymorphism. mdpi.com In studies of other amyloid proteins, it has been shown that both protein concentration and ionic strength are key determinants of the resulting fibril structure. mdpi.com For Aβ, it is understood that different concentrations can favor different aggregation pathways, leading to a variety of oligomeric and fibrillar species. mdpi.com For instance, the formation of toxic Aβ assemblies has been shown to be critically dependent on both the peptide concentration and the duration of aggregation. mdpi.com
| Aβ42 Concentration (µM) | Effect on Aggregation Rate | Phase of Aggregation Primarily Affected |
|---|---|---|
| Low (e.g., < 3 µM) | Rate is concentration-dependent and increases with concentration. aip.org | Primary Nucleation (Lag Phase) aip.org |
| High (e.g., > 3 µM) | Rate becomes independent of further concentration increases (plateaus). aip.org | Elongation / Saturation Phase aip.org |
Interactions of Beta Amyloid 12 22 with Biological Microenvironments
Interactions with Lipid Bilayers and Model Membranes
The interaction of Aβ peptides with neuronal cell membranes is a crucial aspect of Alzheimer's disease pathology. These interactions can trigger conformational changes in the peptide, leading to aggregation and subsequent neurotoxicity. Model membranes, such as lipid bilayers, provide a simplified system to study these complex interactions in a controlled manner.
The binding of Aβ peptides to lipid surfaces is a critical initial step in membrane-associated aggregation. This interaction is driven by a combination of electrostatic and hydrophobic forces. mdpi.com The amphiphilic nature of Aβ, with its hydrophobic C-terminal and hydrophilic N-terminal regions, facilitates its association with the lipid bilayer. mdpi.comfrontiersin.org
The composition of the lipid membrane plays a significant role in the binding affinity of Aβ. Anionic lipids, such as those containing phosphatidylserine (B164497) or phosphatidylglycerol, are known to interact favorably with the positively charged residues within the Aβ sequence, enhancing binding. nih.gov Specifically, the positively charged amino acids on the surface of Aβ can bind to the negatively charged phospholipids (B1166683) of cell membranes, such as sphingomyelin. mdpi.com
Cholesterol, a key component of neuronal membranes, has also been shown to modulate Aβ-membrane interactions. frontiersin.org Studies have indicated that Aβ preferentially binds to cholesterol-rich regions of lipid bilayers. frontiersin.org The presence of cholesterol can increase the surface hydrophobicity and promote a more ordered packing of lipids, which in turn facilitates Aβ binding. frontiersin.org Furthermore, cholesterol-containing membranes have been found to promote Aβ42 aggregation by catalyzing a surface-mediated nucleation process. frontiersin.org The ganglioside GM1 is another lipid component that has been identified as a high-affinity binding site for Aβ, playing a role in initiating peptide aggregation on the membrane surface. mdpi.combiorxiv.org
Table 1: Factors Influencing Beta-Amyloid (12-22) Binding to Lipid Surfaces
| Interacting Factor | Type of Interaction | Effect on Binding | References |
|---|---|---|---|
| Anionic Lipids | Electrostatic | Enhances binding affinity | nih.gov |
| Cholesterol | Hydrophobic/Structural | Promotes binding to specific membrane domains | frontiersin.org |
| Ganglioside GM1 | Specific Binding | Acts as a high-affinity binding site | mdpi.combiorxiv.org |
| Peptide Aggregation State | Conformational | Can modulate affinity for different lipid compositions | frontiersin.org |
Upon binding to a lipid membrane, Aβ peptides undergo significant conformational changes. In an aqueous solution, Aβ monomers typically exist in a random coil or α-helical conformation. pnas.org However, the membrane environment catalyzes a transition to a β-sheet-rich structure, which is a hallmark of amyloid fibrils. nih.govfrontiersin.org This conformational shift is considered a critical step in the pathogenic cascade of Alzheimer's disease. nih.gov
Molecular dynamics simulations have provided insights into this process, suggesting that hydrophobic interactions between Aβ and the alkyl chains of lipids can drive the conformational change from α-helix to β-strand. nih.gov The process can be initiated by the formation of an α-helix, which then transitions to a β-hairpin structure at the membrane interface. jst.go.jp This β-hairpin can then serve as a template for the formation of larger oligomers with intermolecular β-sheets. jst.go.jp The specific lipid composition of the membrane influences the extent and nature of these conformational changes. For instance, the presence of GM1 gangliosides has been shown to facilitate the initial formation of helical structures, which is a precursor to pathological aggregation. nih.gov
The interaction of Aβ peptides with lipid bilayers is a reciprocal process; not only does the membrane alter the peptide's conformation, but the peptide also modulates the physical properties of the membrane. The insertion and aggregation of Aβ on the membrane surface can disrupt the structure and dynamics of the lipid bilayer. mdpi.com
Studies have shown that Aβ can induce changes in membrane fluidity, thickness, and curvature. acs.orgnih.gov The insertion of Aβ into the hydrocarbon core of the membrane can cause significant alterations in the bilayer's curvature. mdpi.com Furthermore, interactions between Aβ and lipids can lead to accelerated lipid headgroup motion and a decrease in lateral diffusion of lipids. nih.gov This suggests a disruption of the local membrane environment. nih.gov In some cases, Aβ has been observed to have a "detergent-like" effect, leading to membrane thinning and the formation of pores or holes. frontiersin.org This disruption of membrane integrity can lead to uncontrolled ion permeability and is a proposed mechanism of Aβ-induced cytotoxicity. plos.org The formation of Aβ-lipid nanodroplets has also been observed, where lipids are surrounded by oligomeric Aβ, leading to membrane fragmentation. acs.orgnih.govnih.gov
Induced Conformational Changes of Beta-Amyloid (12-22) at Membrane Interfaces
Modulation of Beta-Amyloid (12-22) Aggregation by Metal Ions
Metal ions, particularly transition metals like copper and zinc, are found in high concentrations in amyloid plaques and are known to play a significant role in modulating the aggregation of Aβ peptides. nih.gov
Both copper (Cu²⁺) and zinc (Zn²⁺) ions can bind to Aβ peptides, primarily at the N-terminal region (residues 1-16). nih.govacs.org The binding involves coordination with histidine residues (His6, His13, and His14). rsc.orgrsc.org The affinity of Aβ for these metal ions is in the nanomolar to micromolar range, and the interactions are transient, allowing for a dynamic equilibrium between different binding states. researchgate.net
Studies have shown that at physiological pH, Aβ binds similar ratios of copper and zinc ions. frontiersin.org However, under acidic conditions, copper ions can displace zinc ions. frontiersin.org The coordination chemistry of these metals with Aβ is distinct. Copper(II) is proposed to form square planar complexes with Aβ, involving two histidine residues and other interactions from Asp1 or Ala2. rsc.org
The coordination of metal ions to Aβ has a profound and complex impact on its aggregation pathways. The effect is often concentration-dependent. nih.gov At substoichiometric concentrations, both Cu²⁺ and Zn²⁺ can inhibit the formation of amyloid fibrils and instead promote the formation of non-fibrillar, amorphous aggregates. frontiersin.orgnih.gov This is thought to occur because the metal-bound Aβ monomer is in a state that is incapable of incorporating into growing fibrils, effectively reducing the pool of available monomers. nih.gov This leads to a decrease in the rate of fibril elongation. acs.orgnih.gov
However, at higher, superstoichiometric concentrations, these metal ions can induce the rapid formation of amorphous aggregates. nih.gov It has been suggested that zinc ions are more effective at destabilizing fibril structures compared to copper ions. researchgate.net Conversely, some studies suggest that zinc ions can promote Aβ aggregation. frontiersin.org The presence of copper, in particular, can lead to the formation of soluble, neurotoxic oligomers. acs.org Furthermore, the Cu²⁺–Aβ complex is redox-active and can generate reactive oxygen species (ROS), contributing to oxidative stress and neurotoxicity. rsc.org
Table 2: Effects of Metal Ions on Beta-Amyloid (12-22) Aggregation
| Metal Ion | Concentration | Effect on Aggregation | Proposed Mechanism | References |
|---|---|---|---|---|
| Copper (Cu²⁺) | Substoichiometric | Inhibits fibril formation, promotes amorphous aggregates | Forms aggregation-inert complex | nih.gov |
| Copper (Cu²⁺) | Superstoichiometric | Induces rapid amorphous aggregation | Possible bridging between Aβ peptides | nih.gov |
| Copper (Cu²⁺) | - | Stabilizes soluble neurotoxic oligomers | - | acs.org |
| Zinc (Zn²⁺) | Substoichiometric | Inhibits fibril formation, promotes amorphous aggregates | Forms aggregation-inert complex | frontiersin.orgnih.gov |
| Zinc (Zn²⁺) | Superstoichiometric | Induces rapid amorphous aggregation | Possible bridging between Aβ peptides | nih.gov |
| Zinc (Zn²⁺) | - | May promote aggregation | - | frontiersin.org |
Metal-Induced Generation of Reactive Oxygen Species in the Presence of Beta-Amyloid (12-22)
The interaction between beta-amyloid peptides and redox-active metal ions, particularly copper (Cu) and iron (Fe), is a significant factor in the generation of reactive oxygen species (ROS). nih.govresearchgate.net While research on this topic predominantly focuses on the full-length Aβ peptide (Aβ1-40/42), the underlying mechanisms involve the N-terminal region, which includes the 12-22 sequence. When bound to Aβ, redox-active metals like copper can catalytically cycle between their oxidized (Cu²⁺) and reduced (Cu¹⁺) states. mdpi.com This process can lead to the production of damaging ROS, such as superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (OH•). mdpi.compnas.org
The production of ROS is a metal-catalyzed process, and the complex formed between copper and Aβ is considered a key mediator. researchgate.netmdpi.com Biological reducing agents, such as ascorbate, can facilitate this redox cycle, leading to the generation of H₂O₂. mdpi.com The generation of these species contributes to oxidative stress, which can cause damage to the Aβ peptide itself as well as to surrounding lipids, proteins, and neuronal cells. nih.govimrpress.com It is important to note that while the principles of metal-catalyzed ROS production are well-established for full-length Aβ, specific studies quantifying this effect with the isolated Beta-Amyloid (12-22) fragment are limited. However, the presence of histidine residues within this region suggests its potential involvement in metal coordination and subsequent redox activity. frontiersin.org
Interactions with Endogenous Chaperone Proteins
Molecular chaperones are a crucial part of the cellular protein quality control system, tasked with preventing protein misfolding and aggregation. nih.govd-nb.info They interact with amyloidogenic proteins like beta-amyloid at various stages of the aggregation pathway.
Mechanisms of Chaperone-Mediated Inhibition of Beta-Amyloid (12-22) Aggregation
Endogenous chaperones employ several mechanisms to inhibit the aggregation of beta-amyloid. Although much of the detailed mechanistic work has been performed using full-length Aβ, these interactions are relevant to the 12-22 fragment contained within. Key inhibitory mechanisms include:
Inhibition of Primary Nucleation : Chaperones like DNAJB6 can bind to early-stage Aβ oligomers, preventing them from forming stable nuclei required for further aggregation. rsc.orgnih.gov This is a highly efficient, sub-stoichiometric method of inhibition. rsc.org
Inhibition of Secondary Nucleation : The BRICHOS domain, found in proteins like Bri2, specifically inhibits secondary nucleation, a process where new aggregates are formed on the surface of existing fibrils. rsc.orgfrontiersin.org This action directly reduces the proliferation of toxic oligomers. rsc.org
Inhibition of Fibril Elongation : Chaperones such as αB-crystallin and Clusterin can bind to the ends of growing Aβ fibrils, effectively "capping" them and preventing the addition of further monomers. rsc.orgnih.gov
Below is an interactive table summarizing the inhibitory mechanisms of various chaperones on Aβ aggregation.
| Chaperone | Primary Mechanism of Inhibition | Target Aβ Species |
| DNAJB6 | Inhibits primary nucleation rsc.orgnih.gov | Pre-fibrillar Aβ oligomers rsc.org |
| BRICHOS domain (e.g., in Bri2) | Inhibits secondary nucleation rsc.orgfrontiersin.org | Aβ fibrils (surface) frontiersin.org |
| αB-crystallin | Inhibits fibril elongation and secondary nucleation rsc.orgnih.gov | Aβ oligomers and fibril ends nih.gov |
| Clusterin (ApoJ) | Inhibits fibril-end elongation rsc.org | Aβ oligomers and mature fibrils rsc.org |
Role of Chaperones in Disaggregation of Beta-Amyloid (12-22) Assemblies
Certain chaperones possess the ability to not only inhibit the formation of new amyloid aggregates but also to disassemble pre-existing fibrils. This disaggregation activity is a key function of the cellular machinery in managing protein aggregates.
The primary system responsible for this in yeast is the Hsp104 chaperone, a hexameric AAA+ ATPase. upenn.edu Hsp104, often working in concert with the Hsp70/Hsp40 system, utilizes the energy from ATP hydrolysis to remodel and resolve amyloid structures. upenn.eduriken.jp This process can occur through two main mechanisms:
Fragmentation : The chaperone complex can break down large fibrils into smaller, potentially seed-competent fragments. riken.jp
Dissolution : Fibrils can also be dissolved into non-toxic, monomeric peptides. riken.jpmdpi.com
While Hsp104 is not present in metazoans, the general principle of ATP-dependent disaggregation by chaperone machinery is a conserved cellular defense mechanism. upenn.edumdpi.com Studies have shown that the Hsp70 system, along with co-chaperones, can efficiently disaggregate amyloid fibrils of proteins like alpha-synuclein, resulting in non-toxic monomers. mdpi.com This highlights the potential for similar mechanisms to act on beta-amyloid assemblies, including those involving the 12-22 region.
Specific Chaperone-Beta-Amyloid (12-22) Binding Domains
The interaction between chaperones and Aβ is mediated by specific binding domains. Research has identified several key domains that recognize and bind to amyloidogenic proteins:
αB-crystallin Core Domain : The structured core domain of αB-crystallin is a potent inhibitor of Aβ aggregation and can function independently of the full-length protein. pnas.org NMR studies have indicated that the hydrophobic edge of the central β-sandwich of αB-crystallin binds to the elongation surface of Aβ fibrils. nih.gov
BRICHOS Domain : This domain, found in proteins like Bri2 and proSP-C, is a key player in inhibiting Aβ aggregation. frontiersin.org It has been shown to bind to the surface of Aβ fibrils, thereby blocking secondary nucleation. frontiersin.org The assembly state of the BRICHOS domain (monomer, dimer, or oligomer) dictates its specific function, with monomers and dimers being most effective at inhibiting fibrillization. frontiersin.org
DNAJB6 Serine/Threonine-Rich Region : The human chaperone DNAJB6 contains a serine/threonine-rich region that is crucial for its potent anti-aggregation activity against polyglutamine peptides and is believed to be involved in its interaction with Aβ as well. acs.org
Interactions with Other Biomolecules and Peptides
Protein-Peptide Associations Influencing Aggregation (e.g., ApoE)
Apolipoprotein E (ApoE) is a major cholesterol carrier in the brain and a significant genetic risk factor for Alzheimer's disease. pnas.orgwikipedia.org Its interaction with beta-amyloid is of critical importance and has been mapped to the Aβ12-28 region, which encompasses the Beta-Amyloid (12-22) fragment. pnas.orgfrontiersin.org
The three major isoforms of ApoE (ApoE2, ApoE3, and ApoE4) modulate Aβ aggregation and clearance differently. frontiersin.org ApoE4, the strongest genetic risk factor, is less efficient at mediating Aβ clearance and promotes its aggregation into toxic oligomers and fibrils more readily than ApoE3 or ApoE2. nih.govmdpi.com The direct binding of ApoE to the 12-28 region of Aβ is thought to be a key step in this process, influencing whether the peptide is cleared from the brain or deposited into plaques. pnas.orgnih.gov Blocking this interaction with synthetic peptides like Aβ12-28P has been shown to reduce Aβ deposition in animal models, suggesting that this specific binding event is a critical control point in amyloid pathology. pnas.org
The following interactive table summarizes the influence of ApoE isoforms on Beta-Amyloid aggregation and clearance.
| ApoE Isoform | Effect on Aβ Aggregation | Effect on Aβ Clearance | Associated Alzheimer's Disease Risk |
| ApoE2 | Reduces aggregation mdpi.com | More efficient clearance nih.gov | Protective |
| ApoE3 | Neutral effect (baseline) frontiersin.org | Standard clearance nih.gov | Neutral |
| ApoE4 | Promotes aggregation nih.govmdpi.com | Impaired clearance nih.gov | Increased risk |
Mechanistic Contributions of Beta Amyloid 12 22 to Cellular Dysfunction
Role in Membrane Perturbation and Ion Homeostasis Dysregulation
The interaction of Aβ(12-22) with cellular membranes is a critical initial step in its pathological cascade, leading to significant disruptions in membrane integrity and the delicate balance of intracellular ions.
Formation of Ion-Permeable Pores in Cellular Membranes
A growing body of evidence suggests that Aβ peptides, including the (12-22) fragment, can self-assemble within cellular membranes to form pore-like structures. pnas.orgpnas.orgnih.gov These amyloid pores act as unregulated channels, allowing for the abnormal passage of ions across the membrane. pnas.orgmdpi.com This hypothesis is supported by studies showing that Aβ can form cation-selective ion channels in model membranes, a process that is favored in the presence of certain lipids like cholesterol. pnas.orgnih.govnih.gov The formation of these pores disrupts the normal barrier function of the cell membrane, leading to a loss of ionic homeostasis. pnas.orgnih.gov The structure of these pores has been described as a β-barrel-like tetramer, and their formation is considered a key process in the neurotoxicity observed in Alzheimer's disease. pnas.orgrsc.org Research indicates that the Aβ(12-22) fragment, which contains a cholesterol-binding domain, is active in forming these amyloid pores. nih.gov
Impact on Intracellular Calcium Dynamics
The formation of ion-permeable pores by Aβ(12-22) has a profound impact on intracellular calcium (Ca²⁺) levels. rsc.orgresearchgate.net These pores are often permeable to calcium ions, leading to an unregulated influx of Ca²⁺ into the cytoplasm. pnas.orgnih.govdovepress.com This disruption of Ca²⁺ homeostasis is a well-documented and early event in the pathogenesis of Alzheimer's disease. nih.govfrontiersin.orgmdpi.com Elevated intracellular Ca²⁺ levels can trigger a cascade of detrimental downstream effects, including mitochondrial dysfunction, oxidative stress, and the activation of apoptotic pathways, ultimately leading to cell death. dovepress.complos.org Furthermore, a vicious cycle can be established, as increased intracellular Ca²⁺ can, in turn, modulate the processing of the amyloid precursor protein (APP), potentially leading to increased Aβ production. mdpi.com Mathematical models and experimental studies have shown that Aβ-induced Ca²⁺ dysregulation is a significant factor in neuronal dysfunction. frontiersin.orgplos.orgmdpi.com
Induction of Synaptic Impairment and Neurotransmission Dysregulation
The neurotoxic effects of Aβ(12-22) extend to the synapse, where it disrupts the processes of learning and memory and alters the delicate balance of neuronal communication.
Interference with Long-Term Potentiation (LTP)
Long-term potentiation (LTP), a cellular model for learning and memory, is highly susceptible to disruption by Aβ peptides. nih.gov Soluble oligomers of Aβ have been shown to be potent inhibitors of LTP in the hippocampus. nih.govcshl.edu Even at low concentrations, Aβ can impair LTP, and this effect is observed before the formation of amyloid plaques. nih.govpnas.org The mechanism of this interference is multifaceted, involving the disruption of glutamate (B1630785) receptor function and downstream signaling pathways. frontiersin.orgnih.gov For instance, Aβ can lead to the inactivation of Protein Kinase A (PKA) and the CREB pathway, which are crucial for LTP. pnas.org Studies have shown that drugs that enhance cAMP signaling can reverse the Aβ-induced inhibition of LTP. pnas.org
Alteration of Excitatory/Inhibitory Neurotransmission Balance
Modulation of Mitochondrial Function and Oxidative Stress Pathways
Mitochondrial dysfunction is a well-established feature of amyloid pathology. mdpi.comnih.govnih.govmdpi.com Generally, Aβ peptides are known to interact with and damage mitochondrial membranes, impair the electron transport chain, and consequently increase the production of reactive oxygen species (ROS). mdpi.comnih.govmdpi.com
Direct Mitochondrial Membrane Damage
Research has shown that various Aβ peptides can insert into mitochondrial membranes, leading to a loss of membrane integrity and the formation of pores. frontiersin.orgoatext.com This damage can trigger the mitochondrial permeability transition pore (mPTP), a key event in some forms of cell death. frontiersin.org However, there are no specific studies demonstrating that the beta-amyloid (12-22) fragment, in isolation, directly causes such damage.
Promotion of Reactive Oxygen Species Formation
The interaction of Aβ peptides with mitochondria is a significant source of oxidative stress in affected cells. mdpi.comimrpress.com This is often linked to the peptide's ability to interfere with the mitochondrial respiratory chain, leading to the leakage of electrons and the formation of superoxide (B77818) radicals. mdpi.commdpi.com Furthermore, the presence of metal ions can potentiate ROS production by Aβ. escholarship.org Specific investigations into the capacity of beta-amyloid (12-22) to independently generate ROS are currently lacking.
Induction of Neuronal Stress Responses and Apoptotic Pathways
Aβ peptides are potent inducers of neuronal stress, which can ultimately lead to programmed cell death, or apoptosis. molbiolcell.orgnih.govspandidos-publications.com This process often involves the activation of specific enzymes called caspases and is influenced by a delicate balance of pro- and anti-apoptotic proteins. mdpi.comfrontiersin.org While Aβ(25-35) and other longer fragments are known to trigger these apoptotic cascades, the specific role of the 12-22 fragment in this process has not been elucidated. nih.govfrontiersin.org
Methodological Approaches for Characterizing Beta Amyloid 12 22
High-Resolution Structural Determination Techniques
High-resolution techniques are indispensable for obtaining detailed, atomic-level information about the structure of Aβ(12-22) in its fibrillar state.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR (ssNMR) spectroscopy is a powerful method for determining the structure of insoluble and non-crystalline materials like amyloid fibrils. pnas.org It provides atomic-level resolution, allowing for the precise characterization of molecular structure and dynamics. nih.gov
Research Findings:
Parallel In-Register β-Sheet Structure: ssNMR studies on fibrils formed from the full-length Aβ(1-40) peptide have indicated an in-register, parallel organization of the β-sheets. pnas.org This arrangement juxtaposes hydrophobic segments of neighboring peptide chains. pnas.org While this finding is for the full-length peptide, it provides a likely structural context for fragments like Aβ(12-22).
Conformational Details: ssNMR can identify specific residues participating in β-strands and turns. For instance, in studies of Aβ(1-40) fibrils, residues 12–24 were found to adopt a β-strand conformation. pnas.org This region encompasses the Aβ(12-22) sequence.
Structural Rigidity and Dynamics: ssNMR can probe the flexibility of different parts of the peptide. In mature Aβ(1-40) fibrils, the β-sheet regions, including the segment corresponding to Aβ(12-22), exhibit high order parameters, indicating low conformational flexibility. nih.gov However, some studies on Aβ(1-42) have shown that a stretch of residues from 11-14 can be invisible to ssNMR due to dynamics, suggesting some flexibility within this region. ethz.ch
Intermolecular Interactions: Techniques like rotational-echo double resonance (REDOR) NMR, a type of ssNMR, can measure intermolecular distances, providing direct evidence for the antiparallel β-sheet structure in fibrils of certain Aβ fragments, such as Aβ(16-22). pnas.org This highlights that different fragments can adopt different supramolecular organizations.
Interactive Data Table: ssNMR Observables for Aβ Fibrils
| Observable | Information Gained | Relevance to Aβ(12-22) |
| Chemical Shifts | Secondary structure (β-sheet, turn) | Confirms the β-strand conformation of the 12-22 region. |
| Dipolar Couplings | Inter-atomic distances, molecular order | Determines the parallel vs. antiparallel arrangement of β-strands and the rigidity of the fibril core. |
| Multiple Quantum Coherences | Proximity of labeled atoms | Provides evidence for in-register parallel β-sheet organization. |
Cryo-Electron Microscopy (Cryo-EM)
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large macromolecular assemblies, including amyloid fibrils. capes.gov.brresearchgate.net It allows for the visualization of fibril morphology and the determination of the atomic structure of the protofilaments.
Research Findings:
Fibril Polymorphism: Cryo-EM studies have revealed that Aβ fibrils, including those purified from brain tissue, are polymorphic, meaning they can exist in different structural forms. researchgate.net
Protofilament Structure: For Aβ(1-42) fibrils, cryo-EM has resolved the structure to near-atomic resolution, showing that they are composed of two intertwined protofilaments. capes.gov.br The structure of Aβ fibrils purified from the brain can differ significantly from those formed in vitro. researchgate.net
In-Tissue Structure: Cryo-electron tomography of amyloid plaques in mouse models has shown that in-tissue Aβ fibrils can be arranged in a lattice or in parallel bundles and are interdigitated with various cellular components. biorxiv.org This provides context for the structure of fibrils in a more native environment.
X-ray Diffraction and Fiber Diffraction
Research Findings:
Cross-β Structure: X-ray fiber diffraction patterns of amyloid fibrils consistently show a characteristic "cross-β" pattern. This pattern includes a sharp reflection at approximately 4.7 Å along the fiber axis, which corresponds to the spacing between adjacent β-strands in a β-sheet, and a broader reflection at about 10-12 Å perpendicular to the fiber axis, representing the spacing between β-sheets. researchgate.netresearchgate.netpnas.org
Unit Cell Dimensions: Studies on synthetic peptides corresponding to various regions of the Aβ protein, including those encompassing the 12-28 region, have shown that the assemblies could be indexed by an orthogonal lattice of β-crystallites with unit cell dimensions of a = 9.4 Å (hydrogen bonding direction), b = 7.0 Å (polypeptide chain direction), and c = 10 Å (inter-sheet direction). nih.gov
Fibrillar Orientation: The diffraction patterns can also indicate the orientation of the crystallites within the fibril. For some Aβ peptide assemblies, the sharpest reflections indicated that the hydrogen-bonding direction is the fiber axis. nih.gov
Interactive Data Table: Key X-ray Diffraction Reflections for Amyloid Fibrils
| Reflection Spacing | Direction | Structural Interpretation |
| ~4.7 Å | Meridional (along fiber axis) | Inter-strand distance within a β-sheet. |
| ~10-12 Å | Equatorial (perpendicular to fiber axis) | Inter-sheet distance. |
Spectroscopic and Biophysical Methods for Conformational and Aggregation Analysis
Spectroscopic techniques are crucial for monitoring the conformational changes and aggregation kinetics of Aβ peptides in solution.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of proteins and peptides in solution. jasco-global.com It is particularly useful for monitoring the transition from a random coil or α-helical conformation to a β-sheet structure, which is characteristic of amyloid fibril formation. kuleuven.be
Research Findings:
Conformational Transitions: CD spectroscopy has been used to monitor the conformational changes of Aβ fragments, including Aβ(12-22), over time. core.ac.uk A characteristic CD spectrum for a β-sheet conformation includes a negative band near 218 nm and a positive band between 195 and 200 nm. core.ac.uk
Effect of Environment: The conformation of Aβ peptides is sensitive to the solvent environment. For instance, in the presence of osmolytes like glycerol, the conformational changes associated with aggregation can be monitored. core.ac.ukresearchgate.net
Aggregation Monitoring: The aggregation of β-amyloid can be followed by observing the time-dependent decrease in the CD signal at 217 nm, which is indicative of β-sheet formation and subsequent precipitation of aggregates. jasco-global.com
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for analyzing the secondary structure of proteins by measuring the vibrational frequencies of their peptide bonds. mdpi.com The amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibrations of the peptide backbone, is particularly sensitive to secondary structure. shimadzu.com
Research Findings:
Secondary Structure Analysis: The amide I band can be deconvoluted to estimate the percentage of different secondary structures. β-sheets typically show a strong band in the 1620–1640 cm⁻¹ region. researchgate.net Antiparallel β-sheets can be distinguished from parallel β-sheets based on their characteristic absorption frequencies. shimadzu.com
Aggregation Kinetics: FTIR can be used to follow the kinetics of amyloid aggregation by monitoring the time-dependent changes in the amide I region, reflecting the conversion from other structures to β-sheets. shimadzu.com
Distinguishing Aggregate Types: Attenuated total reflection (ATR)-FTIR has been shown to be a sensitive method to differentiate between oligomeric and fibrillar amyloid aggregates based on specific spectral features of their β-sheet structures. researchgate.net
Isotope-Edited FTIR: By selectively labeling one peptide with ¹³C, isotope-edited FTIR can be used to study the structure and interaction of individual peptides within a mixture. This has been used to show how one type of Aβ peptide can influence the fibrillogenesis of another. acs.org
Interactive Data Table: Amide I Band Frequencies in FTIR for Protein Secondary Structures
| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |
| α-Helix | 1650–1659 |
| β-Sheet | 1620–1640 |
| Random Coil | 1640–1649 |
| β-Turn | 1660–1670 |
| Antiparallel β-Sheet | 1690–1695 |
Thioflavin T (ThT) Fluorescence Assays for Fibrillation Kinetics
Thioflavin T (ThT) is a fluorescent dye widely employed to identify and quantify amyloid fibrils in vitro, making it a primary tool for monitoring fibrillation kinetics in real-time. scispace.com When ThT binds to the cross-β-sheet structure characteristic of amyloid fibrils, its fluorescence emission increases significantly, with excitation and emission maxima around 440 nm and 490 nm, respectively. scispace.com This assay can be performed in two main ways: as a real-time in situ assay where fibril formation occurs in the presence of ThT, or as a single time-point dilution assay where samples are diluted into a ThT solution. scispace.com
The fluorescence intensity of the ThT-amyloid complex is proportional to the length and number of amyloid fibrils, allowing for accurate quantification. scispace.comnih.gov Studies have shown a linear correlation between ThT fluorescence and amyloid concentration over a broad range of ThT concentrations (0.2 to 500 µM). nih.govresearchgate.net For optimal signal, ThT concentrations between 20–50 µM are recommended for quantifying pre-formed fibrils, while 10–20 µM is suggested for kinetic studies to minimize any potential interference with the aggregation process itself. nih.govroyalsocietypublishing.org While generally considered non-interfering at lower concentrations, some studies note that higher concentrations of ThT might slightly alter the fibrillation process for certain proteins. nih.govroyalsocietypublishing.org
The kinetics of amyloid formation typically exhibit a sigmoidal curve, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation). The ThT assay effectively captures these phases. For instance, in studies of Aβ42 aggregation, a visible rise in ThT fluorescence was detected after approximately 100 hours of incubation, marking the transition from the nucleation to the elongation phase where mature fibrils form. acs.org It is important to note that the presence of exogenous compounds, such as certain polyphenols, can interfere with the ThT assay, potentially leading to biased results. scispace.com
Dynamic Light Scattering (DLS) for Aggregate Size Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a solution, making it a valuable tool for characterizing the aggregation state of Beta-Amyloid peptides. kuleuven.be DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. kuleuven.be This information is then used to calculate the hydrodynamic radius (R_H) of the particles, providing insight into the formation of monomers, oligomers, and larger fibrillar aggregates.
DLS has been instrumental in monitoring the time course of Aβ aggregation. For example, in studies of Aβ42, DLS revealed a broad distribution of particles centered around a hydrodynamic radius of ~10 nm after one hour of incubation. researchgate.net As aggregation progresses, the size distribution can shift. In one study, urea (B33335) was shown to modulate Aβ fibril growth, and DLS analysis revealed a shift to a bimodal distribution consisting of small, stable globular structures (6–7 nm) and larger, slow-growing fibrillar aggregates (8–12 nm in diameter and 200–700 nm in length). nih.gov
Table 1: Hydrodynamic Radii of Aβ Aggregates Measured by DLS
| Aβ Species | Condition | Hydrodynamic Radius (R_H) | Reference |
|---|---|---|---|
| Aβ42 | 1 hr incubation | ~10 nm | researchgate.net |
| Aβ | In 2 M urea | 6-7 nm (globular) & 8-12 nm diameter (fibrillar) | nih.gov |
| LMW Aβ40 | SEC-isolated | 1-2 nm | nih.gov |
| LMW Aβ42 | SEC-isolated | ~10-20 nm and ~60 nm | pnas.org |
| 2AT-L | 10 mM phosphate (B84403) buffer | ~300 nm | biorxiv.org |
| 2AM-L | 10 mM phosphate buffer | ~150 nm | biorxiv.org |
Advanced Microscopy for Visualizing Aggregates
Atomic Force Microscopy (AFM) for Morphological Characterization
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides detailed three-dimensional information about the morphology of Aβ aggregates at the single-molecule level. cam.ac.uk It allows for the characterization of various species present during aggregation, including monomers, oligomers, protofibrils, and mature fibrils. cam.ac.uk
AFM studies have revealed the dynamic nature of Aβ aggregation. For the fragment Aβ(12-28), AFM showed that on mica surfaces, protofibrils with a height of 3.0 ± 1.0 Å formed rapidly, a process much faster than in solution. acs.org High-speed AFM has been used to visualize the real-time formation of Aβ(1-42) fibrils, revealing two distinct growth modes that produce "straight" and "spiral" morphomers and even switching between these structures during elongation. pnas.org
The morphology of Aβ aggregates can be influenced by the substrate. On hydrophilic mica, Aβ tends to form particulate, pseudomicellar aggregates, whereas on hydrophobic graphite, it forms elongated sheets consistent with β-sheet structures. nih.gov AFM has also been used to characterize the size of different Aβ oligomers. Small oligomers of Aβ(1-42) with a height of 1-2.5 nm and larger oligomers with a height of 3-6 nm have been observed. acs.org The diameter of fibrillar aggregates of Aβ-40 has been measured to be in the range of ~3 to 8 nm. nih.gov
Table 2: Dimensions of Aβ Aggregates Measured by AFM
| Aβ Species | Aggregate Type | Height/Diameter | Reference |
|---|---|---|---|
| Aβ(12-28) | Protofibrils | 3.0 ± 1.0 Å | acs.org |
| Aβ(1-42) | Small Oligomers | 1-2.5 nm | acs.org |
| Aβ(1-42) | Large Oligomers | 3-6 nm | acs.org |
| Aβ-40 | Fibrillar Aggregates | ~3 to 8 nm | nih.gov |
| VQIVYK | Fibrils | 8-9 nm | biorxiv.org |
Transmission Electron Microscopy (TEM) for Fibril Structure
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the ultrastructure of Aβ fibrils and prefibrillar species. researchgate.net By using negative staining or cryo-electron microscopy (cryo-EM), TEM can reveal the morphology, dimensions, and polymorphic nature of Aβ aggregates. researchgate.netnih.gov
TEM images have shown that mature amyloid fibrils can be over a micrometer long, with widths typically not exceeding 25 nm. nih.gov They often appear as twisted filaments with regular crossovers. nih.gov The fundamental building blocks of mature fibrils are protofilaments, which have been observed by cryo-EM to have cross-sectional dimensions of approximately 4 × 11 nm. nih.gov Studies of Aβ(1-40) have revealed fibril polymorphism, with different fibrils showing variations in twisting and the number of underlying protofilaments. nih.gov The narrowest Aβ(1-40) fibrils have diameters of about 50 ± 10 Å. pnas.org
TEM is also crucial for observing the various intermediate species that form during aggregation. In vitro studies have shown a variety of morphologies, including globular oligomers and worm-like protofibrils, before the appearance of mature fibrils. nih.gov For instance, low molecular weight preparations of Aβ40 showed amorphous threads, while Aβ42 formed quasi-circular structures about 5 nm in diameter. pnas.orgnih.gov Liquid-phase TEM has been used to observe the Aβ aggregation process directly, showing fibrils with thicknesses ranging from 7 to 15 nm and variations in twist. biorxiv.org
Computational Modeling and Molecular Dynamics Simulations
Elucidating Conformational Transitions and Interaction Interfaces
Computational modeling and molecular dynamics (MD) simulations provide atomic-level insights into the complex and dynamic processes of Beta-Amyloid peptide aggregation. These methods are crucial for understanding the conformational transitions that are central to fibril formation and for identifying the specific amino acid interactions that drive the assembly process. pnas.orgnih.gov
MD simulations have been used to study the conformational transition of Aβ peptides from their native, often α-helical or random coil state, to the β-sheet-rich structure characteristic of amyloid fibrils. pnas.orgacs.org Studies on Aβ40 have shown that this transition can occur in aqueous solution, with the peptide passing through mixed α-helix/β-sheet intermediate conformations. pnas.org The environment plays a significant role in this transition; for example, simulations have shown that Aβ peptides tend to concentrate at hydrophilic/hydrophobic interfaces, such as an air-water interface or a membrane surface, which can accelerate aggregation. jst.go.jpmdpi.com
Simulations of the Aβ(16-22) fragment, a highly amyloidogenic region, have demonstrated its rapid transition from a random coil to a β-strand structure. biorxiv.org These simulations also reveal the formation of antiparallel β-sheets and the organization of peptides into oligomeric structures. aip.orgnih.gov The interaction interfaces are often characterized by hydrophobic residues in the core and hydrophilic residues on the exterior. mdpi.comnih.gov For the full-length Aβ40, simulations suggest that the peptide first forms an α-helix, which then transitions to a β-hairpin structure, promoting the formation of intermolecular β-sheets. jst.go.jp These computational approaches are essential for mapping the energy landscapes of Aβ folding and aggregation and for identifying key residues and structural motifs that could be targeted for therapeutic intervention. nih.govtandfonline.com
Simulating Aggregation Pathways and Oligomer Stability
The investigation of Beta-Amyloid (Aβ) aggregation and the stability of the resulting oligomers at an atomic level is greatly facilitated by computational methods, particularly molecular dynamics (MD) simulations. These simulations provide insights into the conformational dynamics and intermolecular interactions that are difficult to capture through experimental techniques alone. While many simulation studies focus on the highly amyloidogenic Aβ(16-22) fragment due to its rapid aggregation and computational feasibility, the principles and findings are highly relevant to understanding the behavior of the encompassing Aβ(12-22) region. jst.go.jpmdpi.com
MD simulations are employed to model the spontaneous assembly of Aβ peptides from random monomers into structured oligomers. jst.go.jp These simulations can test the stability of various potential amyloid structures, including parallel and antiparallel β-sheet arrangements. pnas.org For the related Aβ(16-22) fragment, high-temperature MD simulations have indicated that while several orientations are possible, an antiparallel β-sheet orientation is the most stable, a finding that aligns with solid-state NMR data. pnas.orgnih.gov The stability of these oligomers is a critical factor, with simulations revealing that a minimum number of peptides, or a "nucleus," is required to form a stable β-sheet aggregate. Studies on Aβ(16-22) suggest this nucleus size is on the order of 8 to 16 peptides. nih.gov This size-dependent stability is attributed to more favorable hydrophobic contacts and better shielding of the backbone hydrogen bonds from the aqueous solvent in larger assemblies. nih.gov
The specific region of Aβ(12-22) is structurally significant. In models of full-length Aβ fibrils, the segment from residues 10-22 is shown to form one of the two primary intermolecular β-sheets. jst.go.jp Furthermore, all-atom MD simulations investigating Aβ42 oligomers in phospholipid bilayers identified that β-sandwich structures with exposed side-by-side β-strand pairs, formed by residues 9 to 21, were exclusively responsible for membrane pore formation and ion permeation. nih.gov The stability and conformation of these aggregates within the membrane, particularly the insertion of the hydrophilic HHQK domain (residues 13-16), were found to be crucial for their permeabilization activity. nih.gov
Simulations also allow for the exploration of fibril polymorphism. Depending on the stacking interface between β-sheets, simulations of Aβ(16-22) have produced both straight and twisted fibrillar structures, which may explain the variety of amyloid fibril morphologies observed experimentally. nih.gov The force field used in the simulation is a critical parameter; for instance, the GROMOS96 53a6 force field has been shown to accurately model β-strand formation in Aβ fragments in agreement with experimental results. nih.gov
Table 1: Summary of Molecular Dynamics Simulation Findings for Aβ Fragments This table is interactive. Users can sort columns to compare findings across different studies.
| Aβ Fragment Studied | Simulation Technique | Key Findings on Aggregation Pathway | Key Findings on Oligomer Stability | Citations |
|---|---|---|---|---|
| Aβ(16-22) | High-Temperature MD | Aggregation proceeds via the formation of intermolecular β-sheets, with a preference for antiparallel alignment. | Antiparallel β-sheet orientation is the most stable form. A highly twisted fibril can form from a 24-mer. | pnas.org |
| Aβ(16-22) | All-Atom Explicit-Solvent MD | Aggregation into stable β-sheets requires a critical nucleus size. Stacking interfaces can lead to polymorphic (straight or twisted) structures. | Minimal nucleus size for a stable aggregate is between 8 and 16 peptides. Dimers are metastable. | nih.gov |
| Aβ(16-22) | MD at Hydrophilic/Hydrophobic Interfaces | Aggregation is accelerated at interfaces due to increased peptide concentration and conformational changes (β-hairpin formation). | Aggregates form layered structures, with more ordered β-sheets in the layer further from the interface. | jst.go.jpnih.gov |
| Aβ(16-22) & IAPP(20-29) | United-Atom MD | In homogeneous systems, Aβ(16-22) forms antiparallel, β-barrel-like structures. | Heterogeneous systems containing both peptides also form β-barrel structures, suggesting a potential for cross-seeding. | nih.gov |
In Vitro and Ex Vivo Models for Studying Beta-Amyloid (12-22) Toxicity and Aggregation
A variety of in vitro and ex vivo models are essential for studying the complex processes of Aβ aggregation and its associated toxicity. These models provide controlled environments to dissect molecular mechanisms, screen for inhibitors, and assess pathological consequences.
In vitro models range from cell-free assays to complex cell culture systems. Cell-free assays are useful for studying the kinetics of fibrillization. The Thioflavin T (ThT) fluorescence assay, for example, is widely used to monitor the formation of β-sheet-rich amyloid fibrils in real-time. acs.orgaip.org Such studies have demonstrated that factors like temperature, pH, and peptide concentration significantly influence the lag time and growth rate of Aβ aggregation. aip.org Circular dichroism spectroscopy is another technique used to observe conformational changes, such as the transition from a random coil to a β-sheet structure, which is characteristic of Aβ aggregation. acs.org
Cell-based in vitro models are crucial for assessing the toxic effects of Aβ aggregates. Various cell lines are used, including PC12 cells (derived from a pheochromocytoma of the rat adrenal medulla) and human neuroblastoma cell lines like SH-SY5Y. pnas.orgplos.org In these models, researchers can expose the cells to externally applied Aβ peptides and measure outcomes such as cell viability (using assays for lactate (B86563) dehydrogenase release or sulforhodamine B staining), oxidative stress, and apoptosis. plos.org Studies using PC12 cells have shown that Aβ can reduce cell viability, and this toxicity can be modulated by other molecules. plos.org More advanced models utilize induced pluripotent stem cell (iPSC)-derived human neurons. news-medical.net Exposing these neurons to Aβ aggregates has been shown to cause a concentration-dependent reduction in neuronal viability, characterized by the destruction of neurite structures and an increase in the release of neurofilament light chain (NfL), a translational marker for neurodegeneration. news-medical.net
Ex vivo models bridge the gap between simplified in vitro cultures and complex in vivo animal studies. Organotypic hippocampal slice cultures from rodents are a prominent example. nih.gov These cultures preserve the complex three-dimensional architecture of the brain, including neural circuits, glial cells, and the extracellular matrix, for an extended period. nih.gov They can be used to study the endogenous processing of the amyloid precursor protein (APP) and the secretion of Aβ peptides. nih.gov While these models often focus on the production of Aβ40 and Aβ42, they provide a valuable platform for investigating the fundamental cellular and network-level responses to amyloid pathology in a tissue context. Furthermore, by exogenously applying specific Aβ aggregates, researchers can study their direct impact on synaptic function and neuronal health within an intact tissue environment. nih.gov For instance, studies on tissue slices have shown that soluble Aβ oligomers can impair long-term potentiation (LTP), a key cellular correlate of learning and memory. nih.gov
Table 2: Overview of In Vitro and Ex Vivo Models for Aβ Research This table is interactive. Users can sort columns to compare different experimental systems.
| Model Type | Specific System | Aβ Species Studied | Key Parameters Measured | Representative Finding | Citations |
|---|---|---|---|---|---|
| In Vitro (Cell-Free) | Thioflavin T Fluorescence Assay | Aβ(1-42) | Fibrillization kinetics (lag time, growth rate) | Aggregation is a self-propagating process accelerated by higher temperatures and agitation. | aip.org |
| In Vitro (Cell-Free) | Circular Dichroism & ESI-MS | Aβ(1-42) | Secondary structure, formation of adducts with inhibitors | Some compounds can stabilize Aβ in its soluble, unordered conformation, preventing misfolding and aggregation. | acs.org |
| In Vitro (Cell-Based) | PC12 Cells | Aβ, AChE C-terminus peptide (T30) | Cell viability (SRB, LDH assays), AChE release | Aβ peptide reduces cell viability and evokes a subsequent, enhanced release of acetylcholinesterase from surviving cells. | plos.org |
| In Vitro (Cell-Based) | iPSC-derived Glutamatergic Neurons | Aβ aggregates | Neuronal viability, neurite structure, neurofilament light chain (NfL) release | Aβ aggregates induce concentration-dependent neurotoxicity, destroying neurites and increasing NfL release. | news-medical.net |
| In Vitro (Cell-Based) | Murine Cortical Neurons / SH-SY5Y Cells | Aβ(1-42) | Cellular uptake, intracellular aggregation, seeding capacity | Neurons can take up soluble Aβ from the extracellular space, which then aggregates intracellularly and can seed further fibril formation. | pnas.org |
| Ex Vivo | Rodent Organotypic Hippocampal Slice Cultures | Endogenous Aβ (Aβ40, Aβ42) | Aβ secretion levels, APP cleavage | Hippocampal slices can be cultured long-term to monitor the secretion of Aβ peptides into the culture medium. | nih.gov |
Therapeutic Strategies Targeting Beta Amyloid 12 22 Aggregation and Toxicity Mechanistic Focus
Design and Evaluation of Peptide-Based Inhibitors of Beta-Amyloid (12-22) Assembly
A primary strategy to halt Aβ aggregation involves the use of peptide-based inhibitors. These are often designed based on the Aβ sequence itself, particularly the central hydrophobic core (CHC) spanning residues 16-22 (KLVFFAE), which is crucial for peptide self-assembly. mazums.ac.irnih.gov The principle is that these inhibitor peptides will bind to the Aβ monomer or early oligomeric species and prevent their further assembly into toxic fibrils. mazums.ac.irnih.gov
To overcome the inherent limitations of natural peptides, such as susceptibility to enzymatic degradation and a tendency for self-aggregation, various modifications have been developed. mazums.ac.irnih.gov These include the incorporation of D-enantiomeric amino acids, which increases stability against proteases and can enhance binding affinity, and the creation of retro-inverso peptides, which have reversed peptide bonds and utilize D-amino acids. nih.gov
Key research findings in this area focus on modifying the KLVFF (Aβ 16-20) recognition motif. For instance, the peptide KLVFWAK was designed by substituting phenylalanine and glutamic acid with tryptophan and lysine, respectively. mazums.ac.ir This modification aimed to increase solubility and disrupt self-assembly through electrostatic repulsion. mazums.ac.ir Studies showed this peptide could target the C-terminal region of Aβ oligomers and had a reduced tendency for self-aggregation compared to other KLVFF-derived sequences. mazums.ac.irnih.gov Another example, the peptide LK7 (Ac-LVFFARK-NH2), demonstrated dose-dependent inhibition of Aβ42 fibrillation. mazums.ac.ir However, its own self-aggregation propensity led to cytotoxicity, a challenge that researchers have tried to address by linking it to beta-cyclodextrin (B164692) or using nanoparticles for delivery. mazums.ac.ir
| Inhibitor Type | Design Principle | Example Peptide | Reported Mechanistic Action | Reference |
|---|---|---|---|---|
| Sequence-Derived Modified Peptide | Based on Aβ(16-22) with mutations to increase solubility and reduce self-assembly. | KLVFWAK | Targets the C-terminal of Aβ oligomers; exhibits less self-aggregation. | mazums.ac.irnih.gov |
| Sequence-Derived Modified Peptide | Based on Aβ(17-21) to inhibit fibrillation. | LK7 (Ac-LVFFARK-NH2) | Inhibits Aβ42 fibrillation in a dose-dependent manner. | mazums.ac.ir |
| Retro-Inverso Peptides | Utilize D-amino acids and reversed peptide bonds for stability and solubility. | OR1 (RGKLVFFGR) & OR2 (RGKLVFFGR-NH2) | OR2 showed complete protection against Aβ42-induced aggregation and toxicity. | mazums.ac.irnih.gov |
Development of Small Molecule Modulators of Beta-Amyloid (12-22) Oligomerization
In contrast to large peptide inhibitors, small molecules offer potential advantages in crossing the blood-brain barrier. Research in this area aims to identify compounds that can interfere with the initial stages of Aβ aggregation, specifically the formation of toxic oligomers. researchgate.netfrontiersin.org These molecules can act through various mechanisms, such as binding to Aβ monomers to stabilize them in a non-aggregation-prone state, or redirecting the aggregation pathway towards non-toxic species. researchgate.netnih.gov
Several natural and synthetic compounds have been investigated for their anti-amyloidogenic properties. Polyphenols such as curcumin (B1669340) and resveratrol (B1683913) have been shown to interact directly with Aβ monomers and fibrils, inhibiting aggregation and shifting the equilibrium towards the formation of non-toxic aggregates. researchgate.net Another strategy involves sequestering the Aβ monomer to prevent its participation in the aggregation cascade. The small molecule 10074-G5 was identified as capable of binding to monomeric Aβ, inhibiting both primary and secondary nucleation pathways. nih.gov This interaction was found to increase the conformational entropy of the Aβ monomer while reducing its exposed hydrophobic surface area. nih.gov
Other small molecules, like Tramiprosate (3-aminopropanesulfonic acid), were designed to mimic glycosaminoglycans (GAGs) and target the N-terminal HHQK subregion of Aβ to inhibit aggregation. frontiersin.orgnih.gov Scyllo-inositol is another small molecule that acts as an inhibitor of Aβ aggregation. researchgate.netnih.gov These compounds represent a therapeutic approach focused on preventing the formation of the toxic oligomeric species that are believed to be central to neuronal damage. frontiersin.org
| Small Molecule | Proposed Mechanism of Action | Key Finding | Reference |
|---|---|---|---|
| Curcumin | Binds to Aβ aggregates, inducing conformational changes and favoring non-toxic aggregate formation. | Binding to Aβ-aggregates leads to significant conformational change and shifts the equilibrium toward the formation of nontoxic Aβ aggregates. | researchgate.net |
| Resveratrol | Directly interacts with Aβ monomers and fibrils to inhibit aggregation. | Inhibits Aβ aggregation and remodels mature fibrils into non-toxic species. | researchgate.netmdpi.com |
| 10074-G5 | Binds and sequesters monomeric Aβ, inhibiting both primary and secondary nucleation. | Increases conformational entropy and decreases hydrophobic surface area of monomeric Aβ. | nih.gov |
| Tramiprosate | Binds to soluble Aβ, mimicking GAGs, to inhibit aggregation. | Targets the HHQK subregion at the N-terminus. | frontiersin.orgnih.gov |
| Scyllo-Inositol (ELND005) | Inhibitor of Aβ aggregation. | Targets the C-terminus, which is important for Aβ aggregation. | researchgate.netnih.gov |
Strategies to Mitigate Beta-Amyloid (12-22)-Mediated Membrane Disruption
Aβ oligomers are known to exert toxicity by interacting with and disrupting cellular membranes. mdpi.commdpi.com This interaction is a critical step in pathogenesis, leading to membrane damage, ion channel formation, and ultimately, cell death. mdpi.commdpi.comrsc.org The amphiphilic nature of the Aβ peptide, with its hydrophobic C-terminus and hydrophilic N-terminus, facilitates its interaction with the lipid bilayer of cell membranes. mdpi.com
The process of membrane disruption begins with the adsorption of Aβ onto the membrane surface, often driven by electrostatic interactions between positively charged amino acid residues in the peptide and negatively charged lipids in the membrane. mdpi.comnih.gov This initial binding can induce a conformational change in the Aβ peptide, increasing its β-sheet content and promoting oligomerization directly on the membrane surface. mdpi.comnih.gov Subsequently, hydrophobic interactions can lead to the insertion of the peptide into the membrane, causing structural damage, lipid extraction, and the formation of pore-like structures that disrupt ion homeostasis. mdpi.comrsc.orgpnas.org
Strategies to counteract this membrane disruption are being explored. One approach is to use molecules that prevent the deleterious interactions between Aβ oligomers and the cell membrane. mdpi.com For example, certain molecular chaperones can interact with Aβ oligomers and sequester them into larger, inert aggregates, thereby preventing them from binding to and damaging the cell membrane. mdpi.com Another potential strategy involves capping the ends of Aβ fibrils, as these ends have been identified as specific sites of interaction and disruption with lipid bilayers. pnas.org By blocking these fibril-lipid interactions, it may be possible to mitigate a key route of amyloid-associated cellular damage. pnas.org
Approaches to Modulate Beta-Amyloid (12-22) Interactions with Pathological Co-factors
The aggregation and toxicity of Aβ are not isolated events but are significantly influenced by interactions with various pathological co-factors present in the brain. frontiersin.org Metal ions, in particular, are known to play a crucial role in modulating Aβ assembly. nih.govacs.org
Elevated concentrations of metal ions such as copper (Cu(II)), zinc (Zn(II)), and iron (Fe(III)) are found in amyloid plaques. nih.govmdpi.comunich.it These metal ions can directly bind to Aβ, typically involving histidine residues in the N-terminal region, and influence its aggregation pathway. nih.govacs.orgunich.it The interaction with metal ions can cause the N-terminal part of the Aβ monomer to fold, creating a state that is transiently protected from aggregation. nih.govacs.org However, metal-Aβ complexes can also promote the formation of amorphous aggregates and, in the case of redox-active metals like copper and iron, catalyze the production of reactive oxygen species (ROS), contributing to oxidative stress. unich.itpnas.orgnih.gov
Given this, a key therapeutic approach is the development of bifunctional small molecules that can both chelate metal ions and interact with Aβ. pnas.org Compounds like L2-b (N¹, N¹-dimethyl-N⁴-(pyridin-2-ylmethyl)benzene-1,4-diamine) have been designed to possess moieties for both metal chelation and Aβ interaction. pnas.org Such molecules have demonstrated the ability to modulate metal-induced Aβ aggregation and even disassemble existing Aβ aggregates in brain tissue homogenates from Alzheimer's patients. pnas.org
Besides metal ions, Aβ also interacts with other proteins, most notably the tau protein. mdpi.comnih.gov There is evidence of a synergistic, cross-seeding relationship where Aβ aggregates can promote the aggregation of tau. nih.govmdpi.com Understanding the molecular interface of this interaction is critical, and inhibitors designed based on the Aβ structure have shown efficacy in blocking not only Aβ aggregation but also tau aggregation, suggesting a common structural motif is involved. elifesciences.org
| Pathological Co-factor | Effect on Aβ(12-22) | Therapeutic Approach | Example Modulator | Reference |
|---|---|---|---|---|
| Metal Ions (Cu(II), Zn(II), Fe(III)) | Bind to Aβ, modulate aggregation pathways, and can generate reactive oxygen species (ROS). | Use of bifunctional small molecules that chelate metals and interact with Aβ. | L2-b (N¹, N¹-dimethyl-N⁴-(pyridin-2-ylmethyl)benzene-1,4-diamine) | nih.govacs.orgpnas.org |
| Tau Protein | Aβ aggregates can cross-seed and promote the aggregation of tau protein. | Structure-based inhibitors that block the Aβ-tau interaction interface. | Peptide inhibitors designed from Aβ structure. | nih.govelifesciences.org |
| Microglia | Can act as cofactors in aggregation but also clear Aβ deposits. | Modulating microglial activity (e.g., via CD33 or TREM2) to enhance clearance. | CD33 knockout (in mouse models). | frontiersin.org |
Future Research Directions and Unresolved Questions in Beta Amyloid 12 22 Research
Elucidating the Precise Atomic-Resolution Structures of Early-Stage Oligomers
A significant challenge in the study of amyloidogenic proteins is the characterization of early-stage oligomers due to their transient and heterogeneous nature. rsc.org For Aβ(12-22), obtaining atomic-resolution structures of these initial aggregates is a critical yet unresolved goal. While techniques like atomic force microscopy (AFM) and cryo-electron microscopy (cryo-EM) have provided low-resolution morphological information, detailed atomic structures remain elusive. rsc.orgmdpi.com
Future research will need to leverage advanced structural biology techniques. The development of methods to stabilize these early oligomeric species, perhaps through the use of macrocyclic β-hairpin peptides or other molecular mimics, could facilitate crystallization or analysis by high-resolution NMR spectroscopy. nih.govnih.gov Computational approaches, such as large-scale molecular dynamics simulations, are also proving invaluable in providing bottom-up structural information and predicting the morphologies of these early aggregates. rsc.org Determining the precise arrangement of β-sheets, whether parallel or antiparallel, and the nature of inter-peptide interactions within these early Aβ(12-22) oligomers is fundamental to understanding their subsequent pathogenic actions. mdpi.com
Understanding the Specific Role of Beta-Amyloid (12-22) in Prion-Like Propagation Mechanisms
The concept of "prion-like" propagation, where misfolded protein aggregates can seed the misfolding of native proteins, is increasingly recognized as a key mechanism in many neurodegenerative diseases. frontiersin.orgfrontiersin.orguzh.ch While the broader Aβ peptide is known to exhibit such properties, the specific contribution of the Aβ(12-22) fragment to this process is not fully understood. pnas.orgfrontiersin.org A central question is whether Aβ(12-22) can act as an independent seeding agent or if its role is primarily to modulate the aggregation of full-length Aβ.
Future investigations should focus on in vitro and in vivo models to directly assess the seeding capacity of Aβ(12-22) oligomers. frontiersin.orgnih.gov This includes determining if inoculation with pre-formed Aβ(12-22) aggregates can accelerate the deposition of full-length Aβ in animal models. pnas.org Understanding the structural basis of this potential seeding activity is also crucial. The central sequence of Aβ, which includes the 12-22 region, is known to form amyloid on its own and likely constitutes the core of the fibril, suggesting a critical role in templating further aggregation. wikipedia.org Elucidating the specific conformational changes within Aβ(12-22) that enable it to act as a template will be a key area of future research. mdpi.com
Exploring Novel Interaction Partners and Their Impact on Beta-Amyloid (12-22) Pathogenesis
The pathological effects of Aβ peptides are not solely intrinsic but are also mediated by their interactions with other molecules in the cellular environment. Identifying the specific interaction partners of Aβ(12-22) is crucial for a complete understanding of its pathogenic mechanisms. While interactions of full-length Aβ with proteins like tau, apolipoprotein E (ApoE), and various cell surface receptors have been studied, the specific binding profile of the Aβ(12-22) fragment remains largely unexplored. ijbs.commdpi.com
Future research should employ proteomic approaches to identify novel proteins, lipids, and other biomolecules that specifically bind to Aβ(12-22) oligomers. In silico docking studies can predict potential interactions, which can then be validated through in vitro and in vivo experiments. explorationpub.com For instance, understanding how Aβ(12-22) interacts with cellular membranes and whether it can form pore-like structures is an important area of investigation. mdpi.com Furthermore, exploring its interactions with metal ions, which are known to modulate Aβ aggregation, could provide insights into factors that influence its pathogenic transformation. acs.org Uncovering these novel interaction partners will open new avenues for understanding how Aβ(12-22) contributes to cellular dysfunction and neurotoxicity.
Development of Integrated Multi-Scale Models for Beta-Amyloid (12-22) Aggregation and Cellular Effects
To bridge the gap between molecular-level events and cellular-level consequences, the development of integrated multi-scale models is essential. royalsocietypublishing.org Such models would simulate the aggregation of Aβ(12-22) from the monomeric state to the formation of oligomers and fibrils, and then connect these aggregation dynamics to their effects on cellular processes. researchgate.netmdpi.com
Future efforts in this area will involve combining different computational techniques. For example, coarse-grained models can be used to simulate the long-timescale process of aggregation, while all-atom molecular dynamics can provide detailed insights into the structural rearrangements at a finer resolution. researchgate.netmdpi.com These aggregation models can then be integrated with models of cellular systems to predict the impact of Aβ(12-22) oligomers on processes such as synaptic function, mitochondrial dynamics, and inflammatory responses. ijbs.com A key challenge will be to accurately parameterize these models using experimental data to ensure their predictive power. researchgate.net Successful development of these multi-scale models will provide a powerful tool for testing hypotheses about the pathogenic mechanisms of Aβ(12-22) and for identifying potential therapeutic targets.
Bridging Observations from In Vitro and Ex Vivo Model Systems for Translational Insights
A persistent challenge in neurodegenerative disease research is translating findings from simplified in vitro systems to the more complex environment of the brain. nih.gov While in vitro studies allow for controlled investigation of Aβ(12-22) aggregation and toxicity, their physiological relevance can be limited. acs.org Conversely, ex vivo models, such as organotypic brain slice cultures, offer a more intact and physiologically relevant environment. mdpi.comfrontiersin.org
Future research must focus on systematically comparing and integrating data from both in vitro and ex vivo models. This involves using Aβ(12-22) preparations with well-characterized aggregation states in both systems and assessing a common set of endpoints, such as neuronal viability, synaptic plasticity, and inflammatory responses. nih.gov Discrepancies between the models can provide valuable insights into the factors present in the brain tissue microenvironment that modulate the pathogenic effects of Aβ(12-22). frontiersin.org For example, studies have shown that Aβ can have different effects on angiogenesis depending on the experimental model used. mdpi.com Bridging this gap is crucial for validating in vitro findings and for generating translational insights that can guide the development of effective therapies.
Q & A
Q. What ethical considerations apply to clinical studies involving Beta-Amyloid (12-22) biomarkers?
- Answer: Protocols must address informed consent for vulnerable populations (e.g., mild cognitive impairment patients) and data anonymization. For longitudinal studies, ensure transparency about incidental findings (e.g., unexpected amyloid positivity) and provide genetic counseling where applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
